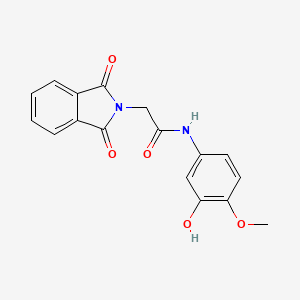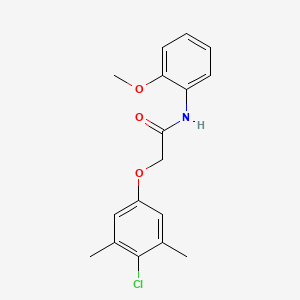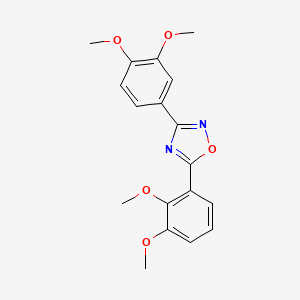
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This molecule belongs to the family of oxadiazoles, which are known for their diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth. Moreover, it has been reported to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines such as interleukin-10, indicating its potential as an anti-inflammatory agent. It also has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, suggesting its potential as an antioxidant agent. Moreover, it has been reported to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, making it a potential candidate for various applications. Moreover, it is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may hinder its optimization and clinical translation.
Zukünftige Richtungen
There are several future directions for the research on 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One of the directions is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its mechanism of action in more detail to identify its molecular targets and signaling pathways. Moreover, further studies are needed to evaluate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. In addition, its potential as a material for electronic and optical devices should be explored. Finally, its pharmacokinetics and toxicity should be evaluated to ensure its safety and efficacy in clinical use.
Synthesemethoden
The synthesis of 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be achieved by various methods, including the reaction of 2,3-dimethoxybenzohydrazide with 3,4-dimethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 2,3-dimethoxybenzonitrile with 3,4-dimethoxybenzohydrazide in the presence of a catalyst such as copper(II) acetate. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. This molecule also possesses antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. In addition, it has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-9-8-11(10-15(13)23-3)17-19-18(25-20-17)12-6-5-7-14(22-2)16(12)24-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAMLGIKPIXXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C(=CC=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)
![11-isopropyl-7,8,9,10-tetrahydro[1,2,4]triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B5712589.png)
![ethyl 4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5712595.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5712602.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5712607.png)
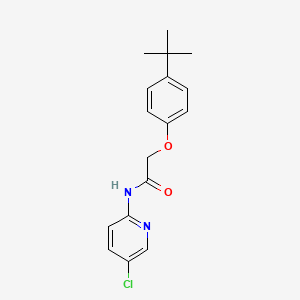
![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)
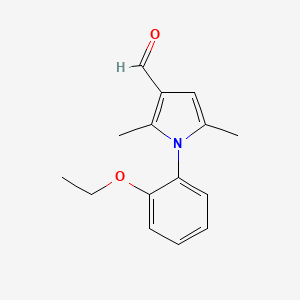
![ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5712633.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5712644.png)
![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)
